1-(2-Isocyanatoethyl)-2-nitrobenzene
Overview
Description
1-(2-Isocyanatoethyl)-2-nitrobenzene is an organic compound that features both an isocyanate group and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Isocyanatoethyl)-2-nitrobenzene can be synthesized through a multi-step process. One common method involves the nitration of ethylbenzene to form 2-nitroethylbenzene, followed by the introduction of an isocyanate group. The nitration step typically uses a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent isocyanation can be achieved using phosgene or other isocyanate precursors under anhydrous conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(2-Isocyanatoethyl)-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The isocyanate group can react with nucleophiles such as amines or alcohols to form ureas or urethanes, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reactions with amines or alcohols typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 1-(2-Aminoethyl)-2-nitrobenzene.
Substitution: Formation of urea or urethane derivatives.
Scientific Research Applications
1-(2-Isocyanatoethyl)-2-nitrobenzene has several applications in scientific research:
Polymer Chemistry: Used as a monomer or crosslinker in the synthesis of polyurethanes and other polymers.
Materials Science: Employed in the development of advanced materials with specific mechanical and chemical properties.
Biology and Medicine: Potential use in the synthesis of bioactive compounds and drug delivery systems.
Industry: Utilized in the production of coatings, adhesives, and sealants
Mechanism of Action
The mechanism of action of 1-(2-Isocyanatoethyl)-2-nitrobenzene primarily involves its reactive isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable urea or urethane linkages. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
Isocyanatoethyl Methacrylate: A difunctional monomer with similar reactivity due to its isocyanate group.
2-Isocyanatoethylbenzene: Lacks the nitro group, resulting in different reactivity and applications.
1-(2-Aminoethyl)-2-nitrobenzene: The reduced form of 1-(2-Isocyanatoethyl)-2-nitrobenzene, with an amine group instead of an isocyanate group
Uniqueness
The combination of these functional groups allows for versatile chemical modifications and the synthesis of a wide range of derivatives .
Properties
IUPAC Name |
1-(2-isocyanatoethyl)-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c12-7-10-6-5-8-3-1-2-4-9(8)11(13)14/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPBFBMEOAEJNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCN=C=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201279650 | |
Record name | Benzene, 1-(2-isocyanatoethyl)-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201279650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354952-54-7 | |
Record name | Benzene, 1-(2-isocyanatoethyl)-2-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1354952-54-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-(2-isocyanatoethyl)-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201279650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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